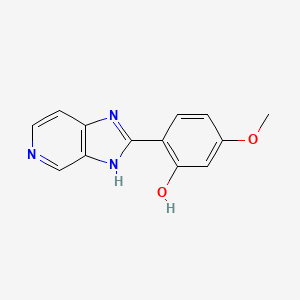
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one
Vue d'ensemble
Description
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one is a heterocyclic compound that contains both benzothiazole and imidazolidinone moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one typically involves the reaction of benzothiazole derivatives with pyridine and imidazolidinone precursors. One common method includes the use of catalytic strategies to incorporate the carbonyl group into 1,2-diamines, followed by diamination of olefins or intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods may include the use of metal catalysts and environmentally friendly protocols to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Widely studied for their broad range of chemical and biological properties.
Uniqueness
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one is unique due to its combination of benzothiazole and imidazolidinone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H12N4OS |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-6-yl)-3-pyridin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(7-8-19(15)14-3-1-2-6-16-14)11-4-5-12-13(9-11)21-10-17-12/h1-6,9-10H,7-8H2 |
Clé InChI |
VHWRMQWMMJIGDC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=CC3=C(C=C2)N=CS3)C4=CC=CC=N4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![diethyl [(R)-1-methylbutyl]malonate](/img/structure/B8412120.png)






![N-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B8412162.png)



![2-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B8412188.png)


